![molecular formula C11H18O B138846 Ethanone, 1-[1-(3-butenyl)cyclopentyl]-(9CI) CAS No. 152090-66-9](/img/structure/B138846.png)
Ethanone, 1-[1-(3-butenyl)cyclopentyl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[1-(3-butenyl)cyclopentyl]-(9CI) is an organic compound characterized by a cyclopentane ring substituted with a butenyl group and an acetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[1-(3-butenyl)cyclopentyl]-(9CI) can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 3-butenyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Another method involves the use of a Grignard reagent. In this approach, cyclopentanone is first treated with a Grignard reagent prepared from 3-butenyl bromide and magnesium in anhydrous ether. The resulting alcohol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield Ethanone, 1-[1-(3-butenyl)cyclopentyl]-(9CI).
Industrial Production Methods
Industrial production of Ethanone, 1-[1-(3-butenyl)cyclopentyl]-(9CI) typically involves large-scale batch or continuous processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Catalytic processes, such as those involving palladium or nickel catalysts, are often employed to enhance reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone, 1-[1-(3-butenyl)cyclopentyl]-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated derivatives.
Substitution: The butenyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine or chlorine in an inert solvent such as carbon tetrachloride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[1-(3-butenyl)cyclopentyl]-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[1-(3-butenyl)cyclopentyl]-(9CI) involves its interaction with specific molecular targets. The butenyl group can participate in various chemical reactions, such as nucleophilic addition or substitution, which can lead to the formation of new chemical bonds. The acetyl group can also undergo hydrolysis or other reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Butenyl)-1-hydroxycyclopentane: Similar structure but with a hydroxyl group instead of an acetyl group.
1-(3-Butenyl)-1-methylcyclopentane: Similar structure but with a methyl group instead of an acetyl group.
1-(3-Butenyl)-1-carboxycyclopentane: Similar structure but with a carboxyl group instead of an acetyl group.
Uniqueness
Ethanone, 1-[1-(3-butenyl)cyclopentyl]-(9CI) is unique due to the presence of both a butenyl group and an acetyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
152090-66-9 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1-(1-but-3-enylcyclopentyl)ethanone |
InChI |
InChI=1S/C11H18O/c1-3-4-7-11(10(2)12)8-5-6-9-11/h3H,1,4-9H2,2H3 |
InChI-Schlüssel |
UTPCVPYAOICBAP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCCC1)CCC=C |
Kanonische SMILES |
CC(=O)C1(CCCC1)CCC=C |
Synonyme |
Ethanone, 1-[1-(3-butenyl)cyclopentyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


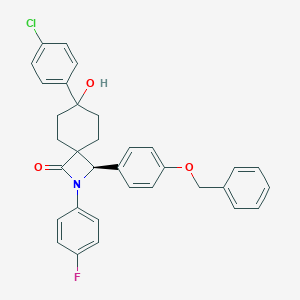
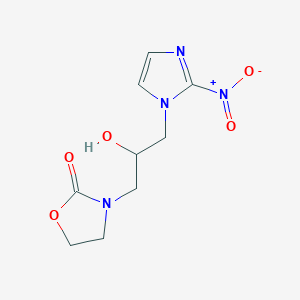
![(2Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]-2-trityloxyiminoacetic acid](/img/structure/B138770.png)
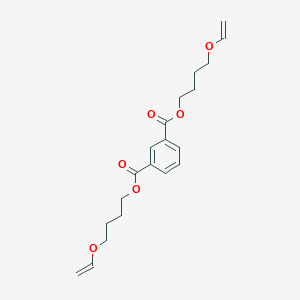
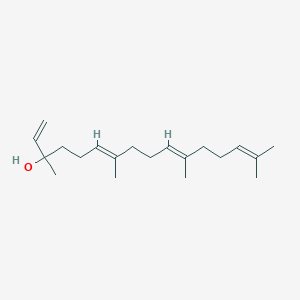

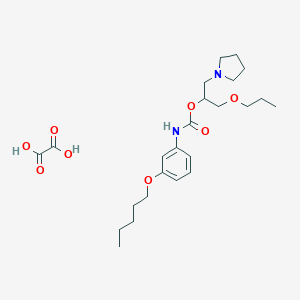
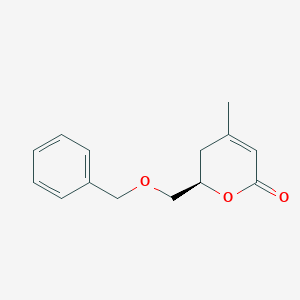
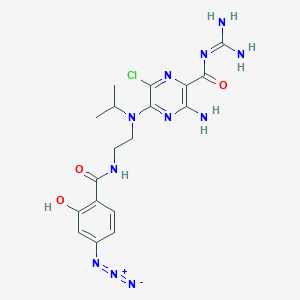
![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
![RAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL](/img/structure/B138796.png)
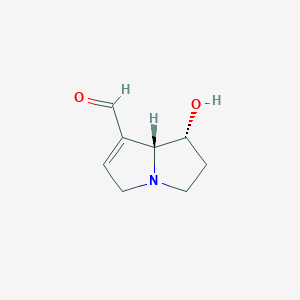
![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)

